Product packaging for (Z)-1-(2,2-Diethoxyethoxy)hex-3-ene(Cat. No.:CAS No. 50876-88-5)

(Z)-1-(2,2-Diethoxyethoxy)hex-3-ene

Cat. No.: B13759861
CAS No.: 50876-88-5
M. Wt: 216.32 g/mol
InChI Key: SXFMZKKBIUYSHF-FPLPWBNLSA-N
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Description

(Z)-1-(2,2-Diethoxyethoxy)hex-3-ene is a chemical compound of interest in organic synthesis and fragrance research. The structure features a (Z)-configured hex-3-ene chain, a motif often associated with fresh, green odor profiles found in flavors and fragrances . This moiety is linked to a 2,2-diethoxyethoxy functional group, which can act as a masked alcohol or a protected aldehyde precursor (acetal), making the compound a valuable intermediate in multi-step synthetic pathways . Researchers may explore its use as a pro-fragrance, where the acetal group provides a mechanism for the controlled release of the active aldehyde and the hexenol moiety under specific conditions, thereby extending the longevity of a fragrance in various applications . The specific stereochemistry (Z-configuration) is crucial for its olfactory properties and biological activity, making it a subject of study in chemical ecology and the development of novel scent delivery systems. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B13759861 (Z)-1-(2,2-Diethoxyethoxy)hex-3-ene CAS No. 50876-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50876-88-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(Z)-1-(2,2-diethoxyethoxy)hex-3-ene

InChI

InChI=1S/C12H24O3/c1-4-7-8-9-10-13-11-12(14-5-2)15-6-3/h7-8,12H,4-6,9-11H2,1-3H3/b8-7-

InChI Key

SXFMZKKBIUYSHF-FPLPWBNLSA-N

Isomeric SMILES

CC/C=C\CCOCC(OCC)OCC

Canonical SMILES

CCC=CCCOCC(OCC)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Z 1 2,2 Diethoxyethoxy Hex 3 Ene

Convergent and Divergent Synthetic Pathways

The construction of (Z)-1-(2,2-Diethoxyethoxy)hex-3-ene can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together at a late stage. In contrast, a divergent approach would involve the construction of a common intermediate which can then be elaborated into the final target molecule.

Regioselective Carbon-Carbon Bond Formation Strategies

A key challenge in the synthesis of this compound is the regioselective formation of the carbon-carbon bonds that constitute the hex-3-ene backbone. One of the most reliable methods for achieving this is the Wittig reaction, which allows for the formation of a double bond at a specific location. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com

A plausible convergent approach would involve the reaction of a propyl-substituted phosphorus ylide with a protected 3-alkoxypropanal. For instance, the synthesis could start from 1-bromopropane, which is converted to its corresponding triphenylphosphonium salt. Treatment of this salt with a strong base generates the propylidene triphenylphosphorane ylide. This ylide can then react with an aldehyde containing the diethoxyethoxy moiety to form the desired (Z)-hex-3-ene core. The regioselectivity is ensured by the specific coupling of the ylide and the aldehyde at their respective functional groups.

Reactant 1Reactant 2ProductReaction Type
Propyltriphenylphosphonium bromide3-(2,2-Diethoxyethoxy)propanalThis compoundWittig Reaction
1-BromopropaneTriphenylphosphinePropyltriphenylphosphonium bromideSalt Formation
Propyltriphenylphosphonium bromiden-ButyllithiumPropylidenetriphenylphosphoraneYlide Formation

Stereoselective Construction of the (Z)-Hex-3-ene Unit

The formation of the (Z)- or cis-configuration of the double bond is a critical stereochemical challenge. The Wittig reaction, particularly with non-stabilized ylides, is well-known to favor the formation of (Z)-alkenes. numberanalytics.comquora.comwikipedia.org The stereoselectivity arises from the kinetic control of the reaction, where the initial cycloaddition of the ylide and the aldehyde leads to a syn-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.

Another powerful method for the stereoselective synthesis of (Z)-alkenes is the semi-hydrogenation of an internal alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). thieme-connect.deorganic-chemistry.orglibretexts.org In a potential synthetic route to this compound, a hex-3-yn-1-ol precursor could be synthesized and subsequently reduced to the corresponding (Z)-alkene.

SubstrateReagentCatalystProductZ:E Ratio
Hex-3-yn-1-olH₂Lindlar's Catalyst(Z)-Hex-3-en-1-ol>95:5
Propylidenetriphenylphosphorane3-Hydroxypropanal-(Z)-Hex-3-en-1-olTypically >90:10

Introduction of the Diethoxyethoxy Substituent

The 2,2-diethoxyethoxy group can be introduced at various stages of the synthesis. In a convergent approach, this group would be part of one of the key fragments prior to the carbon-carbon bond forming reaction. For example, 2,2-diethoxyethanol (B41559) can be synthesized and then used to alkylate a suitable substrate. google.comgoogle.comnih.gov

A common strategy for introducing such an acetal (B89532) group is through the protection of a diol or the reaction of an alcohol with a suitable acetal-containing electrophile. For instance, (Z)-3-hexen-1-ol, a known compound, can be synthesized first, and then the diethoxyethoxy group can be introduced via an etherification reaction. wikipedia.orgresearchgate.netgoogle.com This could involve the reaction of the sodium salt of (Z)-3-hexen-1-ol with 2-bromo-1,1-diethoxyethane.

The diethoxyethoxy group itself can be considered a protecting group for a diol functionality and its formation and cleavage are well-established in organic synthesis. nih.govnist.govlibretexts.org

AlcoholReagentBaseProduct
(Z)-Hex-3-en-1-ol2-Bromo-1,1-diethoxyethaneSodium HydrideThis compound
2,2-Diethoxyethanol1-Bromo-3-chloropropaneSodium Hydride1-Chloro-3-(2,2-diethoxyethoxy)propane

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of complex molecules like this compound, often with the advantage of milder reaction conditions and reduced waste.

Transition Metal-Mediated Transformations

Transition metal catalysis provides a powerful toolkit for the formation of both the alkene and the ether functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be envisioned for the construction of the hexene backbone, although achieving high (Z)-selectivity can be challenging. nih.govrsc.orgnih.gov

More relevant to the stereoselective synthesis of (Z)-alkenes is the transition metal-catalyzed semi-hydrogenation of alkynes. Catalysts based on palladium, nickel, and iridium have been developed for this purpose, offering high yields and excellent (Z)-selectivity. thieme-connect.deorganic-chemistry.org For example, a hex-3-ynyl ether derivative could be subjected to a catalytic hydrogenation to furnish the target (Z)-alkene.

SubstrateCatalystHydrogen SourceProduct
Hex-3-yn-1-olPd/CaCO₃, Pb(OAc)₂H₂(Z)-Hex-3-en-1-ol
1-(2,2-Diethoxyethoxy)hex-3-yneNi-based catalystH₂This compound

Organocatalytic and Biocatalytic Routes

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for stereoselective synthesis. nih.govresearchgate.net Organocatalytic methods for the synthesis of (Z)-alkenes are being developed, often involving photoredox catalysis to achieve E-to-Z isomerization. While a direct organocatalytic synthesis of the target molecule is not yet reported, the principles of organocatalysis could be applied to key steps, such as the formation of chiral intermediates.

Biocatalysis offers a highly selective and environmentally benign approach to organic synthesis. nih.govresearchgate.net Ene-reductases, for example, have been employed for the reduction of activated C=C double bonds. rsc.org More pertinently, recent research has demonstrated the use of ene-reductases for the selective bioreduction of alkynes to (Z)-alkenes. nih.gov A biocatalytic approach to this compound could involve the enzymatic reduction of a corresponding alkyne precursor. Furthermore, enzymes such as etherases are being explored for the formation of ether linkages with high regioselectivity. chemtube3d.com

SubstrateBiocatalystOutcome
1-(2,2-Diethoxyethoxy)hex-3-yneEne-reductaseThis compound
(Z)-Hex-3-en-1-ol and a diethoxyethoxy donorEtherase (hypothetical)This compound

Exploration of Precursor Reactivity and Functional Group Interconversions

The synthesis of complex organic molecules such as this compound relies on a systematic and strategic approach to the reactivity of precursor molecules and the interconversion of functional groups. This section explores the key transformations that are central to constructing the target molecule, focusing on the stereocontrolled formation of the alkene, the manipulation of carbonyl functionalities, and the installation of the acetal moiety.

Strategic Use of Alkynes in Stereoselective Alkene Formation

The defining structural feature of the target molecule is the (Z)-configured double bond. The most reliable and widely employed strategy for the stereoselective synthesis of (Z)-alkenes, also known as cis-alkenes, is the partial reduction of an internal alkyne. acs.orgacs.orgrsc.orgrsc.org For the synthesis of this compound, a suitable precursor is an alkyne such as hex-3-yn-1-ol, which can be subsequently functionalized, or a more elaborated alkyne already containing the ether-acetal chain.

Catalytic hydrogenation is a primary method for this transformation, but standard catalysts like platinum or palladium on carbon (Pd/C) are typically too reactive and will reduce the alkyne completely to an alkane. libretexts.org To stop the reduction at the alkene stage, "poisoned" or deactivated catalysts are necessary. libretexts.orglumenlearning.comlibretexts.org

Lindlar's Catalyst: This is the most common catalyst for the syn-hydrogenation of alkynes to cis-alkenes. libretexts.orglumenlearning.comorgosolver.com It consists of palladium adsorbed onto calcium carbonate (CaCO₃) and treated with a catalytic poison, such as lead acetate and quinoline. libretexts.orglumenlearning.com The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed (Z)-alkene to the corresponding alkane. lumenlearning.com The mechanism involves the adsorption of the alkyne and molecular hydrogen (H₂) onto the catalyst surface, followed by the syn-addition of two hydrogen atoms to the same face of the triple bond, resulting in the exclusive formation of the cis-isomer. orgosolver.comyoutube.com

P-2 Nickel Catalyst: An alternative to the Lindlar catalyst is the P-2 nickel catalyst, prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride. rsc.orgresearchgate.net This catalyst is also highly effective for the syn-hydrogenation of alkynes. When used in conjunction with a modifier like ethylenediamine (B42938), the P-2 Ni catalyst system exhibits remarkable stereospecificity, yielding cis-alkenes with very high isomeric purity. rsc.orgrsc.org For example, the reduction of hex-3-yn-1-ol using P-2 Ni with ethylenediamine yields cis-hex-3-en-1-ol with a cis:trans ratio greater than 100:1. rsc.org

In contrast, dissolving metal reductions, such as using sodium in liquid ammonia (B1221849) (Na/NH₃), lead to the formation of (E)- or trans-alkenes via an anti-addition mechanism involving a radical anion intermediate. youtube.comchemistrysteps.commasterorganicchemistry.comalmerja.netquimicaorganica.org This highlights the importance of catalyst selection in dictating the stereochemical outcome of the reaction.

Catalyst SystemDescriptionStereochemical OutcomeTypical Substrates
H₂ / Lindlar's Catalyst Palladium on CaCO₃, poisoned with lead acetate and quinoline. libretexts.orglumenlearning.comSyn-addition of hydrogen, yielding (Z)- or cis-alkenes. libretexts.orgorgosolver.comInternal Alkynes
H₂ / P-2 Ni Nickel boride, often modified with ethylenediamine. rsc.orgrsc.orgSyn-addition of hydrogen, yielding (Z)- or cis-alkenes. rsc.orgyoutube.comInternal Alkynes
Na / NH₃ (liquid) Dissolving metal reduction. masterorganicchemistry.comquimicaorganica.orgAnti-addition of hydrogen, yielding (E)- or trans-alkenes. lumenlearning.comchemistrysteps.comInternal Alkynes

Formation of Enol Ethers from Carbonyl Derivatives

Enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that are generally more stable and easier to handle than the corresponding enolates. wikipedia.orgyoutube.com They are characterized by an alkoxy group attached to a carbon-carbon double bond. The synthesis of enol ethers typically starts from carbonyl compounds (aldehydes or ketones) that possess an α-hydrogen. libretexts.org

One major route to enol ethers involves the formation of a silyl (B83357) enol ether as an intermediate. wikipedia.org Silyl enol ethers are prepared by reacting an enolizable carbonyl compound with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.orgyoutube.com The choice of base and reaction conditions can control the regioselectivity of the reaction for unsymmetrical ketones, yielding either the kinetic or thermodynamic silyl enol ether. wikipedia.org Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the less substituted (kinetic) silyl enol ether, while weaker bases like triethylamine (B128534) favor the more substituted (thermodynamic) product. wikipedia.org

Recent developments have focused on catalytic methods for silyl enol ether synthesis. For instance, nickel-catalyzed remote functionalization can convert ketones with a distant olefin into (Z)-silyl enol ethers with high regio- and stereoselectivity. nih.govacs.org These silyl enol ethers can then be used in a variety of subsequent reactions. Although not a direct part of the final this compound structure, the formation of an enol ether from a carbonyl precursor represents a key functional group interconversion that could be employed in the synthesis of more complex analogues or in alternative synthetic pathways. isca.me

MethodReagentsKey FeaturesProduct Type
Kinetic Silylation Ketone, LDA, TMSCl, -78 °C. wikipedia.orgDeprotonation at the less hindered α-carbon.Less substituted silyl enol ether.
Thermodynamic Silylation Ketone, Et₃N, TMSCl. wikipedia.orgEquilibrium-controlled, favors the more stable product.More substituted silyl enol ether.
Ni-Catalyzed Remote Silylation Ketone with distant olefin, Ni-catalyst, silyl chloride. nih.govacs.orgChain walking mechanism, high Z-selectivity.Regio- and stereodefined silyl enol ether.

Acetalization Reactions and Stability Considerations

The 1-(2,2-diethoxyethoxy) fragment of the target molecule is an acetal. Acetals are geminal-diether derivatives formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol under acidic conditions. libretexts.orglibretexts.orgopenstax.org The formation of the acetal in this compound would likely involve the reaction of a precursor alcohol, such as (Z)-hex-3-en-1-ol, with 2,2-diethoxyacetaldehyde (B1605919) in the presence of an acid catalyst (e.g., H₂SO₄, p-TsOH). fiveable.me

The mechanism of acetal formation is a reversible equilibrium process. bham.ac.ukmasterorganicchemistry.com It proceeds through the following steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic attack by the first alcohol molecule to form a tetrahedral intermediate. libretexts.orgfiveable.me

Deprotonation to yield a hemiacetal. libretexts.orglibretexts.org

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.orgopenstax.org

Elimination of water to form a resonance-stabilized oxocarbenium ion. bham.ac.uk

Attack by a second alcohol molecule on the oxocarbenium ion. libretexts.org

Final deprotonation to give the neutral acetal product. libretexts.org

To drive the equilibrium towards the acetal product, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus. libretexts.orgbham.ac.uk

Acetals are valuable functional groups in organic synthesis, often used as protecting groups for carbonyls, because of their distinct stability profile. bham.ac.ukmasterorganicchemistry.com They are stable under neutral and basic conditions, as there is no viable pathway for attack by nucleophiles or bases. echemi.comstackexchange.com There is no acidic proton to remove, and hydroxide (B78521) and alkoxide are poor leaving groups for an Sₙ2 reaction. echemi.comstackexchange.com However, acetals are readily hydrolyzed back to the parent carbonyl compound and alcohol in the presence of aqueous acid. bham.ac.uknih.gov This acid-catalyzed hydrolysis is the microscopic reverse of acetal formation. bham.ac.uk The stability of the acetal functional group is therefore highly pH-dependent.

ConditionStability of AcetalReason
Aqueous Acid (e.g., HCl, H₂SO₄) UnstableThe reaction is reversible under acidic conditions, leading to hydrolysis back to the aldehyde/ketone and alcohol. bham.ac.uknih.gov
Neutral (pH ~7) StableStable to hydrolysis in the absence of an acid catalyst. bham.ac.uk
Aqueous Base (e.g., NaOH, RO⁻) StableNo facile mechanism for cleavage; alkoxide is a poor leaving group. echemi.comstackexchange.com

Elucidation of Molecular Structure and Conformational Dynamics

Advanced Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are indispensable for assigning stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For (Z)-1-(2,2-diethoxyethoxy)hex-3-ene, ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence for the (Z)-configuration of the carbon-carbon double bond.

Key NMR parameters for confirming the (Z)-isomer include the coupling constant (³J) between the vinyl protons on carbons 3 and 4. A smaller coupling constant, typically in the range of 7-12 Hz, is characteristic of a cis-relationship between these protons, confirming the (Z)-geometry. In contrast, a larger coupling constant (12-18 Hz) would indicate a trans-arrangement.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H1~3.5tJ = 7.0
H2~2.3qJ = 7.0
H3~5.4m³J(H3-H4) = ~10 (cis)
H4~5.4m³J(H3-H4) = ~10 (cis)
H5~2.0sextetJ = 7.5
H6~0.9tJ = 7.5
OCH₂(ethoxy)~3.6qJ = 7.0
CH₃(ethoxy)~1.2tJ = 7.0
OCH(acetal)~4.7tJ = 5.5
OCH₂(ether)~3.6m

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

While this compound itself is not chiral, the introduction of a chiral center, for instance, by creating a chiral derivative, would enable the use of chiroptical techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.orgchimia.ch VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its absolute configuration and conformation in solution. rsc.orgru.nl ROA, a complementary technique, measures the difference in the intensity of Raman scattered right and left circularly polarized light. chimia.ch

For a chiral analog of this compound, VCD and ROA spectra would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule. Theoretical calculations of the VCD and ROA spectra for different possible stereoisomers can be compared with the experimental spectra to determine the absolute configuration of the chiral analog. chimia.chnih.gov These techniques are particularly sensitive to the subtle conformational preferences of flexible molecules in solution. ru.nl

Crystallographic Analysis of Related Derivatives for Conformational Insights

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging due to its likely liquid nature at room temperature, the synthesis and crystallographic analysis of a solid derivative could offer invaluable insights into the preferred conformation of the diethoxyethoxy side chain and the hexene backbone. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, which can be used to validate and refine computational models of the parent compound.

Gas-Phase Structural Determination Methods

Techniques such as gas-phase electron diffraction (GED) and rotational spectroscopy can provide information about the molecular structure in the absence of intermolecular interactions present in the condensed phase. acs.orgnih.gov GED involves scattering a beam of high-energy electrons off the molecules in the gas phase and analyzing the resulting diffraction pattern to determine the equilibrium geometry of the molecule. nih.gov This method is particularly useful for determining the structures of molecules with multiple conformers present at a given temperature. nih.gov

Rotational spectroscopy, which measures the absorption of microwave radiation by a molecule in the gas phase, can provide highly accurate rotational constants. These constants are directly related to the moments of inertia of the molecule, from which a very precise molecular structure can be derived. For a molecule like this compound, a combination of these gas-phase techniques and computational modeling would be necessary to unravel its conformational landscape. nih.gov

Chemical Reactivity and Transformation Pathways

Electrophilic Activation and Addition Reactions

The cis-configured double bond in (Z)-1-(2,2-diethoxyethoxy)hex-3-ene is a site of high electron density, rendering it susceptible to attack by electrophiles. This reactivity is a cornerstone of alkene chemistry and opens up numerous pathways for functionalization.

The regioselectivity of these additions is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. youtube.comnerdfighteria.info In the case of this compound, the two carbons of the double bond are secondary, which would lead to the formation of secondary carbocations upon protonation. The stability of these carbocations and the resulting product distribution can be influenced by the electronic effects of the substituent at the C1 position.

Table 1: Predicted Products of Electrophilic Addition to this compound

Reagent (Electrophile)Predicted Major Product(s)Reaction Type
HBr3-Bromo-1-(2,2-diethoxyethoxy)hexane and 4-Bromo-1-(2,2-diethoxyethoxy)hexaneHydrohalogenation
H₂O, H⁺ catalyst1-(2,2-Diethoxyethoxy)hexan-3-ol and 1-(2,2-Diethoxyethoxy)hexan-4-olAcid-Catalyzed Hydration
Br₂3,4-Dibromo-1-(2,2-diethoxyethoxy)hexaneHalogenation
Hg(OAc)₂, H₂O; then NaBH₄1-(2,2-Diethoxyethoxy)hexan-3-ol and 1-(2,2-Diethoxyethoxy)hexan-4-olOxymercuration-Demercuration

The double bond of this compound can participate as a dienophile in Diels-Alder reactions, a powerful method for the formation of six-membered rings. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction involves the concerted [4+2] cycloaddition of a conjugated diene to the alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, while electron-donating groups on the diene accelerate the reaction. masterorganicchemistry.commasterorganicchemistry.com Given the electron-rich nature of the alkene in the title compound, it is expected to react readily with electron-poor dienes.

The stereochemistry of the Diels-Alder reaction is highly controlled, with the stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com For this compound, this means that the substituents on the newly formed six-membered ring will be in a cis relationship.

In addition to Diels-Alder reactions, the alkene can potentially undergo [2+2] cycloadditions, particularly with activated partners under thermal or photochemical conditions. researchgate.netresearchgate.netnih.gov For instance, photochemical [2+2] cycloadditions with enones can yield cyclobutane (B1203170) derivatives. nih.gov The reaction of vinyl ethers with electron-deficient acetylenes can also lead to [2+2] cycloadducts. researchgate.net

Table 2: Predicted Cycloaddition Reactions of this compound

Reaction TypeReactantPredicted Product Structure
Diels-Alder1,3-Butadiene4-(2-(2,2-Diethoxyethoxy)ethyl)-5-ethylcyclohex-1-ene
[2+2] PhotocycloadditionMaleic anhydride3-((2,2-Diethoxyethoxy)methyl)-4-ethylcyclobutane-1,2-dicarboxylic anhydride

While less common than electrophilic additions, radical cation mediated reactions can also occur with electron-rich alkenes. These reactions are typically initiated by single-electron transfer (SET) to a suitable oxidant. The resulting radical cation can then undergo various transformations, including cyclization and addition reactions. For example, vinyl ethers can undergo cyclotrimerization with dialdehydes in the presence of a Lewis acid catalyst, proceeding through radical cation intermediates. rsc.org The reactivity of the radical cation is influenced by the stability of the intermediate and the nature of the other reactants present.

Nucleophilic Reactivity and Transformations

The acetal (B89532) functionality in this compound is the primary site for nucleophilic attack, particularly under acidic conditions.

Acetals are stable under neutral or basic conditions but are readily hydrolyzed in the presence of aqueous acid. chemistrysteps.comacs.orgyoutube.comlibretexts.orgyoutube.comorganicchemistrytutor.comyoutube.com The hydrolysis of the acetal in this compound would proceed through a stepwise mechanism. The reaction is initiated by protonation of one of the ether oxygens of the acetal, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. libretexts.org Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. libretexts.org Subsequent protonation of the remaining ether oxygen and elimination of a second alcohol molecule, followed by attack of water and deprotonation, ultimately yields the corresponding aldehyde, (Z)-hex-3-en-1-al, and two equivalents of ethanol. The entire process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. chemistrysteps.comorganicchemistrytutor.com

Table 3: Intermediates in the Acid-Catalyzed Hydrolysis of the Acetal Group

StepIntermediate StructureDescription
1Protonated AcetalInitial protonation of an acetal oxygen.
2Oxocarbenium IonFormation of a resonance-stabilized carbocation.
3HemiacetalProduct of water addition to the oxocarbenium ion.
4Protonated HemiacetalProtonation of the remaining ether oxygen.
5AldehydeFinal product after elimination of the second alcohol molecule.

The structure of this compound, which can be viewed as a protected form of (Z)-hex-3-en-1-ol, makes it a potential precursor for sigmatropic rearrangements, most notably the Claisen rearrangement. wikipedia.orgredalyc.orgresearchgate.netorganic-chemistry.org The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether that, upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.org

To undergo a Claisen rearrangement, the acetal of this compound would first need to be converted to an allyl vinyl ether. This could potentially be achieved through a transacetalization reaction with a vinyl ether under acidic conditions. The resulting allyl vinyl ether, upon heating, would then rearrange to form a γ,δ-unsaturated aldehyde. The stereochemistry of the starting (Z)-alkene would influence the stereochemical outcome of the rearranged product. redalyc.org The reaction generally proceeds through a chair-like transition state to minimize steric interactions. organic-chemistry.org

Information regarding the chemical reactivity of this compound is not available in the reviewed scientific literature.

Extensive searches for specific research findings on the chemical reactivity and transformation pathways of the compound this compound have yielded no specific results. Consequently, the creation of a detailed article focusing on its cross-coupling, functionalization, oxidative, and reductive transformations, as per the requested outline, cannot be fulfilled at this time due to the absence of published scientific data on this particular molecule.

The performed searches aimed to uncover information regarding:

Cross-Coupling and Functionalization Reactions: No studies detailing the participation of this compound in cross-coupling reactions or specific functionalization pathways were identified. General principles of alkene reactivity exist, but data specific to this compound, including stereospecificity and regioselectivity in bond formation, are absent from the available literature.

Oxidative and Reductive Transformations: Similarly, no research detailing the selective hydrogenation of the (Z)-alkene moiety within this specific molecule or its engagement in oxidative cyclization processes could be located. While general methodologies for these transformations on various alkenes are well-documented, their application to and the resulting outcomes for this compound have not been reported.

Without specific experimental data, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy. Further research and publication in the field of organic chemistry would be necessary to provide the specific details requested.

Mechanistic Investigations of Key Reactions

Kinetic and Thermodynamic Studies of Reaction Pathways

No specific kinetic or thermodynamic data for reactions involving (Z)-1-(2,2-diethoxyethoxy)hex-3-ene have been reported. Such studies would typically involve determining rate constants, activation energies, and changes in enthalpy and entropy for reactions such as additions, oxidations, or rearrangements. For instance, theoretical studies on simpler, related molecules like (Z)-hexa-1,3-diene have been conducted to understand sigmatropic rearrangements, calculating thermodynamic parameters and activation energies for hydrogen shifts. chemrestech.com These computational approaches, often employing density functional theory (DFT), could be applied to this compound to predict its reactivity, but this has not been documented.

Characterization of Reaction Intermediates (e.g., Radical Cations, Oxonium Ions)

The characterization of reaction intermediates is crucial for elucidating reaction mechanisms. Depending on the reaction conditions, alkenes and ethers can form various intermediates. For example, in electrophilic additions, carbocations or bridged ions might be formed. The ether functional group could be protonated to form an oxonium ion, which could then undergo further reactions. While the formation of such intermediates can be postulated for reactions of this compound, no experimental or computational studies have been published to confirm their existence or structure.

Transition State Analysis and Reaction Trajectory Studies

Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry is often used to model transition state structures and energies. bath.ac.uk This analysis provides insights into the energy barriers of reactions. For related compounds, transition state analysis has been used to understand reaction selectivity. nih.gov However, no specific transition state analyses or reaction trajectory studies for this compound are available in the scientific literature.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby elucidating the reaction pathway. nih.govnih.gov By replacing one or more atoms in this compound with a heavier isotope (e.g., deuterium (B1214612) for hydrogen, or carbon-13 for carbon), it would be possible to track how the molecule rearranges or reacts. This method has been widely used in metabolic pathway analysis and for understanding complex organic reactions. arxiv.org However, there are no published reports of isotopic labeling experiments having been performed on this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure Analysis

There is no published data on the quantum chemical calculations for (Z)-1-(2,2-Diethoxyethoxy)hex-3-ene.

Information regarding DFT studies for the geometry optimization and reactivity prediction of this compound is not available in the current scientific literature.

There are no published analyses of the Frontier Molecular Orbitals (HOMO-LUMO) or the electron density distribution for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics simulations focused on the conformational landscapes of this compound have been reported in the literature.

Computational Prediction of Spectroscopic Signatures

While experimental mass spectrometry data exists for the related compound (Z)-1-(1-ethoxyethoxy)hex-3-ene, there are no computationally predicted spectroscopic signatures (such as NMR, IR, or Raman spectra) for this compound available. nist.govnist.gov

Strategic Utility in Advanced Organic Synthesis

Application as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. While direct asymmetric syntheses involving (Z)-1-(2,2-Diethoxyethoxy)hex-3-ene are not reported, the closely related class of (Z)-homoallylic alcohols are valuable chiral synthons. The deprotection of the diethoxyethoxy group in the title compound would yield a (Z)-homoallylic diol, a structure amenable to asymmetric transformations.

Recent advancements have demonstrated the highly stereo- and enantioselective synthesis of δ-alkyl-substituted (Z)-homoallylic alcohols through the asymmetric allylation of aldehydes with α-substituted allylboronates, catalyzed by chiral phosphoric acids. acs.org This methodology achieves excellent (Z)-selectivities and enantioselectivities for a broad range of aldehydes. acs.org Similarly, nickel-catalyzed reductive coupling of Z/E-mixed 1,3-dienes with aldehydes, employing an N-heterocyclic carbene ligand, provides a stereoconvergent route to chiral Z-homoallylic alcohols. acs.org Another powerful strategy is the kinetic resolution of racemic secondary allyl boronates, which can furnish Z-homoallylic alcohols with high enantiomeric excess. thieme-connect.com

These methodologies underscore the potential to access chiral derivatives of the deprotected this compound. For instance, asymmetric epoxidation of the Z-alkene, followed by nucleophilic opening, or enzymatic resolution of the corresponding diol could provide access to enantiomerically enriched building blocks.

Table 1: Representative Asymmetric Syntheses of Chiral (Z)-Homoallylic Alcohols This table presents data for analogous (Z)-homoallylic alcohols, suggesting potential synthetic routes for chiral derivatives of this compound.

MethodCatalyst/ReagentSubstrate ScopeYieldEnantioselectivity (ee)Reference
Asymmetric AllylationChiral Phosphoric AcidAromatic/Aliphatic Aldehydes79-94%97-99% acs.org
Reductive CouplingNickel/NHC LigandAldehydes & Z/E-1,3-Dienesup to 69%up to 96% acs.org
Kinetic Resolution(R)-TRIPRacemic Allyl Boronates72-97%92.5:7.5 to 99.5:0.5 er thieme-connect.com

Precursor for Diversified Organic Scaffolds

The structural features of this compound make it an attractive starting material for the synthesis of a variety of complex organic scaffolds.

Tetrahydrofuran (THF) and tetrahydropyran (B127337) (THP) rings are prevalent motifs in a vast number of natural products and pharmaceuticals. The this compound backbone is ideally suited for conversion into these heterocyclic systems. Acid-catalyzed deprotection of the acetal (B89532) would unmask a 1,2-diol. The resulting primary or secondary alcohol could then participate in an intramolecular cyclization onto the alkene.

A common method for the synthesis of THPs is the Prins cyclization, which involves the condensation of a homoallylic alcohol with a carbonyl compound in the presence of an acid catalyst. researchgate.net This reaction can be highly stereoselective, and the geometry of the starting homoallylic alcohol can influence the stereochemical outcome of the cyclization. organic-chemistry.org Intramolecular hydroalkoxylation of the hydroxyl groups (post-deprotection) onto the Z-alkene, catalyzed by transition metals such as platinum or gold, would also be a viable route to substituted tetrahydrofurans and tetrahydropyrans. organic-chemistry.orgorganic-chemistry.org Furthermore, oxidative cyclization reactions of γ-hydroxy alkenes are a well-established method for THF synthesis. organic-chemistry.org

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. frontiersin.org They are characterized by repeating 1,3-oxygenated patterns, often with defined stereochemistry. The iterative synthesis of polyketides is a powerful strategy that mimics their biosynthesis. frontiersin.org

This compound can be envisioned as a C6 building block for the modular synthesis of polyketide chains. The Z-alkene provides a handle for stereoselective transformations, such as dihydroxylation or epoxidation, to install the characteristic stereocenters of polyketides. The diethoxyethoxy group protects a diol functionality that can be revealed at a later stage for further elaboration or to participate in cyclization reactions to form macrolides or other complex architectures. The modular nature of polyketide synthesis allows for the assembly of complex molecules from simpler, pre-functionalized building blocks, a role for which the title compound is well-suited. uni-muenchen.de

Role in Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds and stereocenters. 20.210.105 These reactions are prized for their atom and step economy, leading to a rapid increase in molecular complexity from simple starting materials.

The structure of this compound is a prime candidate for initiating cascade sequences. For example, acid-catalyzed deprotection of the acetal would generate an oxocarbenium ion intermediate, which could be trapped by the intramolecular Z-alkene to initiate a Prins-type cyclization cascade. nih.gov Such a cascade could lead to the formation of polycyclic ether systems, which are common frameworks in marine natural products. nih.gov

Furthermore, a cascade reaction could be designed to involve both the alkene and the deprotected diol. For instance, an initial epoxidation of the alkene, followed by acid-catalyzed opening of the epoxide by one of the hydroxyl groups, could trigger a cascade of cyclizations to form complex polyether structures. The stereochemistry of the Z-alkene would play a crucial role in directing the stereochemical outcome of the cascade.

Design of Modular Synthetic Routes Utilizing the Compound as a Synthon

Modular synthesis is a powerful strategy for the construction of complex molecules and libraries of compounds for drug discovery. rsc.org This approach relies on the use of well-defined building blocks, or synthons, that can be coupled together in a predictable and efficient manner.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for (Z)-1-(2,2-Diethoxyethoxy)hex-3-ene Transformations

The reactivity of this compound is largely dictated by its carbon-carbon double bond. Future research will likely concentrate on developing novel catalytic systems that can transform this functional group with high efficiency and selectivity. A primary area of interest is Z-selective olefin metathesis, a powerful tool for forming and manipulating C=C bonds. ximo-inc.comacs.org

Recent advancements have produced sophisticated molybdenum, tungsten, and ruthenium-based catalysts capable of preserving or installing the Z-geometry in olefins. ximo-inc.comnih.gov For instance, Schrock's molybdenum and tungsten monoaryloxide-pyrrolide (MAP) catalysts and Grubbs' chelated ruthenium catalysts have shown remarkable Z-selectivity in various metathesis reactions. acs.orgnih.govacs.org The application of such catalysts could enable the use of this compound as a building block in cross-metathesis reactions to synthesize more complex molecules while retaining the desired stereochemistry.

Beyond metathesis, other catalytic transformations could be explored. These include stereoselective hydrogenation, epoxidation, or dihydroxylation of the alkene, where the development of chiral catalysts would be crucial for accessing enantiomerically pure products. The acetal (B89532) group, while generally stable, could also be a target for catalytic hydrolysis or transacetalization under specific conditions, offering further pathways for molecular diversification.

Catalyst TypeMetal CenterPotential Transformation on this compoundKey Advantages
Schrock MAP Catalysts Mo, WZ-Selective Cross-Metathesis, Ring-Closing MetathesisHigh activity and Z-selectivity. ximo-inc.comnih.gov
Grubbs-Hoveyda Catalysts RuZ-Selective Cross-Metathesis, ROCMHigh stability and functional group tolerance. acs.org
Chelated Ruthenium Catalysts RuHighly Z-Selective MetathesisImproved Z-selectivity and stability. nih.govacs.org
Chiral Hydrogenation Catalysts Rh, Ru, IrAsymmetric HydrogenationAccess to chiral saturated analogues.
Sharpless Asymmetric Epoxidation TiAsymmetric EpoxidationFormation of chiral epoxides.

Flow Chemistry and Continuous Processing Approaches for Synthesis

The synthesis of fine chemicals is increasingly benefiting from the adoption of flow chemistry and continuous processing. acs.orgchemh.com These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. amf.ch

For a molecule like this compound, a multi-step synthesis could be streamlined using an integrated flow system. For example, the formation of the Z-alkene via a Wittig reaction or a Z-selective metathesis, followed by the introduction of the diethoxyethoxy group, could be performed sequentially in a continuous reactor. This approach minimizes the handling of potentially hazardous reagents and intermediates and allows for rapid optimization of reaction conditions. chemh.comrsc.org

Furthermore, flow chemistry enables reactions that are difficult or dangerous to perform in batch, such as those involving highly reactive organometallic reagents or exothermic processes. acs.org The use of packed-bed reactors with immobilized catalysts or reagents can also simplify purification and catalyst recycling, aligning with the principles of green chemistry and sustainable manufacturing. acs.org The future production of this compound and its derivatives could greatly benefit from these modern manufacturing techniques, leading to more efficient, cost-effective, and environmentally friendly processes. amf.ch

Exploration of Bio-Inspired Synthetic Strategies

The structural similarity of this compound to naturally occurring fragrance and flavor compounds, such as leaf acetal, suggests that bio-inspired and biocatalytic methods could be a fruitful area of research. cnr.itnist.govnist.gov Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often operating under mild conditions with high stereoselectivity. nih.govrsc.org

Enzymes such as ene-reductases could be employed for the asymmetric reduction of a precursor α,β-unsaturated aldehyde or ketone to generate the desired Z-alkene stereochemistry. acs.org Lipases are another class of versatile enzymes that could potentially catalyze the formation of the acetal moiety under non-aqueous conditions. The use of whole-cell biocatalysts, such as baker's yeast, has also been shown to be effective in the synthesis of chiral flavor compounds and could be explored for the synthesis of precursors to this compound. cnr.it

Bio-inspired total synthesis strategies often mimic proposed biosynthetic pathways. nih.govnih.gov Researchers might design a synthetic route that involves a key biomimetic step, such as an enzyme-mediated cyclization or a stereoselective reduction, to construct the core of the molecule efficiently. rsc.orgrsc.org These approaches not only provide access to the target molecule but can also offer insights into its potential biological origins and functions.

Advanced Applications in Supramolecular Chemistry and Self-Assembly (excluding material properties)

The non-covalent interactions of organic molecules are central to the field of supramolecular chemistry. The functional groups within this compound—specifically the ether oxygen atoms of the acetal and the π-system of the alkene—provide sites for such interactions. benthamscience.com These interactions can lead to the formation of ordered, dynamic structures through self-assembly or co-assembly with other molecules. nih.gov

Future research could explore how this compound behaves in host-guest chemistry, where it could be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The formation of such supramolecular assemblies could be detected and characterized by techniques like mass spectrometry and NMR spectroscopy. nih.gov Understanding these self-assembly behaviors is crucial for designing new systems for molecular recognition and encapsulation, independent of their bulk material properties. rsc.org

Computational Design of Novel Reactions and Reactivity Modulations

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgcreative-quantum.eu For this compound, computational methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure, conformation, and reaction mechanisms.

One key application would be to model potential synthetic routes, such as the Wittig reaction, to better understand the factors controlling the Z-selectivity. researchgate.net Computational studies can elucidate the transition state structures and energies, helping to rationalize experimental outcomes and guide the design of more selective reactions. acs.org Similarly, the mechanism and selectivity of catalytic transformations, like olefin metathesis or hydrogenation, can be modeled to identify the optimal catalyst-substrate combination. acs.orgnih.gov

Furthermore, computational tools can be used in a predictive capacity to design novel reactions. By simulating the interaction of this compound with various reagents and catalysts, researchers can screen for new, previously unexplored transformations. nih.govsonar.ch This in silico approach can accelerate the discovery process, saving time and resources by prioritizing promising experimental avenues. The computational design of catalysts tailored specifically for transformations of this molecule represents a significant future direction, potentially leading to highly efficient and selective synthetic methods. acs.org

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-1-(2,2-Diethoxyethoxy)hex-3-ene with high stereoselectivity?

The compound is synthesized via acetalization of a diol with an aldehyde or ketone under acidic catalysis. For stereoselectivity, the Z-isomer can be favored by using bulky protecting groups or low-temperature conditions to minimize steric hindrance during the reaction. Solvent polarity and catalyst choice (e.g., p-toluenesulfonic acid) influence reaction kinetics and stereochemical outcomes. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the Z-isomer .

Basic: What analytical techniques are optimal for confirming the purity and stereochemistry of this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are essential for confirming stereochemistry. The Z-isomer exhibits distinct coupling constants (JJ) for vinylic protons (e.g., J=1012HzJ = 10–12 \, \text{Hz}) compared to the E-isomer.
  • GC-MS : Validates purity and molecular weight.
  • Polarimetry or Chiral HPLC : Required if enantiomeric purity is a concern.
    Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Advanced: How does the electronic environment of the ethoxy groups influence regioselectivity in substitution reactions involving this compound?

The electron-donating ethoxy groups stabilize adjacent carbocations, directing nucleophilic attack to the less substituted position. For example, in acid-catalyzed hydrolysis, the reaction proceeds via a planar oxocarbenium ion intermediate, leading to preferential substitution at the β-carbon. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Advanced: What strategies mitigate competing side reactions (e.g., oxidation or isomerization) during functionalization of the hex-3-ene moiety?

  • Oxidation Control : Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation to carboxylic acids.
  • Isomerization Prevention : Conduct reactions under inert atmospheres (N2_2/Ar) and avoid prolonged exposure to light or heat.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) with controlled ligand environments suppress undesired pathways .

Basic: How should this compound be stored to maintain stability?

Store under inert gas (N2_2) at –20°C in amber vials to prevent moisture absorption and photodegradation. Include molecular sieves (3Å) to scavenge residual water. Stability tests via TLC or HPLC every 6 months are recommended .

Advanced: What computational tools are suitable for modeling the compound’s reactivity in catalytic cycles?

  • Density Functional Theory (DFT) : Predicts transition states and activation energies for reactions like hydrogenation or cross-coupling.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • Docking Studies : Explores interactions in bioactivity assays (e.g., binding to enzyme active sites) .

Advanced: How can contradictions in reported reaction yields (e.g., acetal vs. ketal formation) be resolved?

Systematic variation of reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) identifies optimal conditions. For example, higher diol/aldehyde ratios may favor acetal over ketal formation. Kinetic studies (e.g., in situ IR monitoring) clarify mechanistic bottlenecks .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What role does the compound play in synthesizing bioactive macrocycles or natural product analogs?

The hex-3-ene moiety serves as a diene in Diels-Alder reactions to construct six-membered rings, while the diethoxyethoxy group acts as a masked carbonyl for later deprotection. Applications include synthesizing terpene analogs or polyketide fragments .

Advanced: How do solvent effects modulate the compound’s behavior in asymmetric catalysis?

Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in enantioselective reactions by coordinating to metal catalysts (e.g., Rh or Ru complexes). Solvent-free conditions may enhance reaction rates but reduce stereocontrol. Solvent screening via high-throughput experimentation (HTE) optimizes enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.